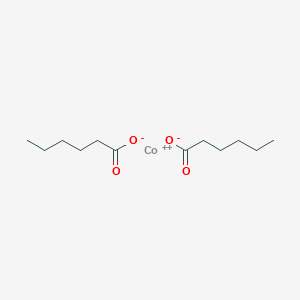

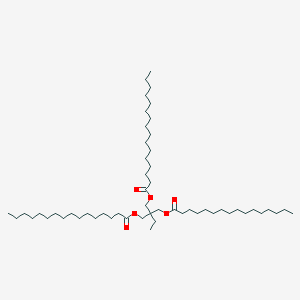

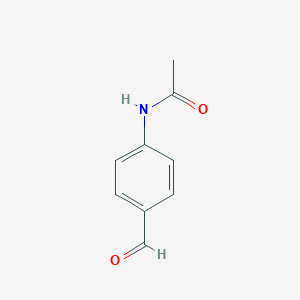

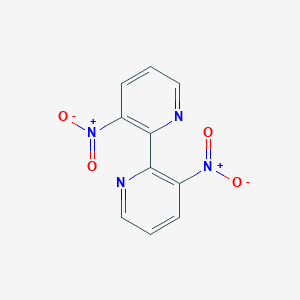

![molecular formula C12H7NO B092773 5H-茚并[1,2-c]吡啶-5-酮 CAS No. 18631-22-6](/img/structure/B92773.png)

5H-茚并[1,2-c]吡啶-5-酮

描述

5H-indeno[1,2-c]pyridin-5-one derivatives are a class of heterocyclic compounds that have garnered interest due to their potential biological activities and their use in various chemical syntheses. These compounds are characterized by a fused ring system that combines indene and pyridine moieties, which can be further substituted to yield a variety of derivatives with different properties and activities.

Synthesis Analysis

The synthesis of 5H-indeno[1,2-b]pyridine derivatives has been achieved through various methods. One approach involves a one-pot, three-component condensation of chalcones, 1,3-indandione, and ammonium acetate using pentafluorophenylammonium triflate as a catalyst, which offers good yields and atom economy . Another method describes the synthesis of dihydro-1H-indeno[1,2-b]pyridines in 2,2,2-trifluoroethanol, which serves as both solvent and reagent, allowing for easy separation and recovery of the solvent . Additionally, a solvent-free synthesis of unsymmetrical dihydro-1H-indeno[1,2-b]pyridines has been reported, utilizing a four-component cyclocondensation that provides higher yields and shorter reaction times .

Molecular Structure Analysis

The molecular structure of 5H-indeno[1,2-c]pyridin-5-one derivatives is characterized by the presence of a fused bicyclic system, where the indene and pyridine rings are connected. This core structure can be further modified by introducing various substituents, which can significantly alter the chemical and biological properties of the molecules. For instance, the introduction of aryl groups such as furyl, thienyl, pyridyl, and phenyl at specific positions of the indeno[1,2-b]pyridine core has been explored to evaluate their topoisomerase inhibitory activity and cytotoxicity against human cancer cell lines .

Chemical Reactions Analysis

The chemical reactivity of 5H-indeno[1,2-c]pyridin-5-one derivatives is influenced by the functional groups attached to the core structure. These derivatives can undergo various chemical reactions, including cyclization, condensation, and Michael-type C–C bond formation . The versatility of these compounds is further demonstrated by their ability to participate in multicomponent reactions, such as the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using graphene oxide as a carbocatalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5H-indeno[1,2-c]pyridin-5-one derivatives are determined by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and stability, which are crucial for their application in chemical syntheses and potential therapeutic use. The introduction of electron-deficient or electron-rich substrates can affect these properties, as well as the overall yield and efficiency of the synthetic processes .

Relevant Case Studies

Several studies have highlighted the biological significance of 5H-indeno[1,2-c]pyridin-5-one derivatives. For example, a study on the antiproliferative and antimetastatic activities of these compounds against human prostate cancer cell lines found that certain derivatives significantly impeded cell proliferation and inhibited MMP9, suggesting a potential therapeutic application in cancer treatment . Another study focused on the design and synthesis of novel derivatives to evaluate their topoisomerase inhibitory activity and cytotoxicity, identifying compounds with significant activity against human cancer cell lines .

科学研究应用

抗癌活性:发现 5H-茚并[1,2-b]吡啶-5-酮的一种新型衍生物 TI-1-190 是一种 DNA 插层人拓扑异构酶 IIα 催化抑制剂,其活性比依托泊苷(一种已知的拓扑异构酶 II 毒物)更强,DNA 毒性更小。该化合物显示出与半胱天冬酶 3 无关的抗癌活性 (Jeon 等,2017)。

合成方法:已经对 5H-茚并[1,2-b]吡啶和 5H-茚并[1,2-b]吡啶-5-酮的合成进行了研究,包括一项关于三丁基(茚-3-亚氨基)膦与 α,β-不饱和酮和醛的热反应的研究 (Nitta、Ohnuma 和 Iino,1991)。

晶体结构分析:已经研究了 5H-茚并[1,2-b]吡啶-5-酮的某些衍生物的晶体结构和构象研究,提供了对它们的分子构型和相互作用的见解 (Pandian 等,2014)。

支气管扩张活性:已经合成并分析了 5H-茚并[1,2-b]吡啶的某些衍生物(特别是 7a 和 7b)的潜在支气管扩张活性,显示出比标准参考化合物茶碱更有效的活性 (Girgis 等,2016)。

对 SARS-CoV-2 RdRp 的抑制活性:包括基于 5H-茚并[1,2-b]吡啶结构的氮杂芴衍生物被评估为 SARS-CoV-2 RdRp 的抑制剂。该研究包括合成、分子对接分析和对其抗病毒特性的评估 (Venkateshan 等,2020)。

拓扑异构酶抑制活性和细胞毒性:合成了一系列 2,4-二芳基-5H-茚并[1,2-b]吡啶衍生物,并评估了它们对多种人癌细胞系的拓扑异构酶抑制活性和细胞毒性。具有特定芳基部分的化合物显示出显着的抑制活性 (Kadayat 等,2015)。

作用机制

Target of Action

The primary target of 5H-indeno[1,2-c]pyridin-5-one is human topoisomerase IIα . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Topoisomerase IIα is particularly important in DNA replication and transcription.

Mode of Action

5H-indeno[1,2-c]pyridin-5-one acts as a DNA intercalative human topoisomerase IIα catalytic inhibitor . This means it inserts itself between the DNA strands (intercalation) and inhibits the catalytic activity of topoisomerase IIα. This prevents the enzyme from relieving strain in the DNA structure, thereby interfering with replication and transcription processes .

Biochemical Pathways

The inhibition of topoisomerase IIα by 5H-indeno[1,2-c]pyridin-5-one affects the DNA replication and transcription pathways . By preventing the relaxation of supercoiled DNA, it disrupts the normal function of these pathways, which can lead to cell cycle arrest and apoptosis .

Result of Action

The result of 5H-indeno[1,2-c]pyridin-5-one’s action is the disruption of DNA replication and transcription, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for anti-cancer therapies, particularly against cancers that exhibit high levels of topoisomerase IIα activity.

属性

IUPAC Name |

indeno[1,2-c]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO/c14-12-9-4-2-1-3-8(9)11-7-13-6-5-10(11)12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUGGEIGQCQEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171875 | |

| Record name | 5H-Indeno(1,2-c)pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-indeno[1,2-c]pyridin-5-one | |

CAS RN |

18631-22-6 | |

| Record name | 5H-Indeno[1,2-c]pyridin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18631-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Indeno(1,2-c)pyridin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018631226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Indeno(1,2-c)pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How are 5H-indeno[1,2-c]pyridin-5-one derivatives synthesized using 2-(dicyanomethyleneindane)-1,3-dione?

A1: The research paper [] describes a novel synthetic route for 5H-indeno[1,2-c]pyridin-5-one derivatives using 2-(dicyanomethyleneindane)-1,3-dione as a starting material. Reacting the dione with two molar equivalents of pyrrolidine in acetone yields a mixture of products, including 1-acetyl-4-(pyrrolidin-1-yl)-5H-indeno[1,2-c]pyridin-5-one. Interestingly, using 2-butanone as the solvent instead leads to the formation of 1-propionyl-4-(pyrrolidin-1-yl)-5H-indeno[1,2-c]pyridin-5-one. These reactions highlight the influence of reaction conditions on product formation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。